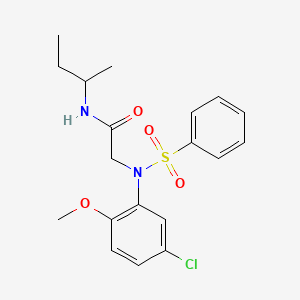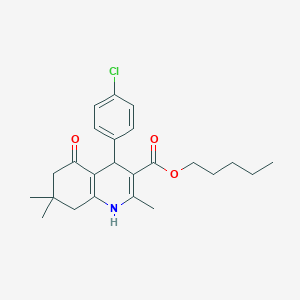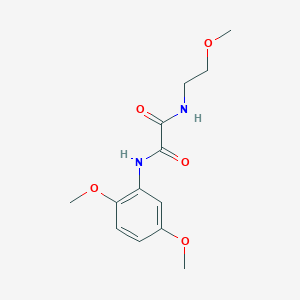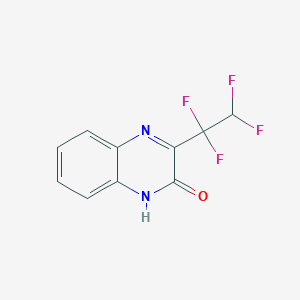![molecular formula C20H27FN2 B4977966 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)
1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine, also known as piperazine analog of quetiapine, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative of quetiapine, which is an atypical antipsychotic drug used to treat schizophrenia, bipolar disorder, and major depressive disorder. The piperazine analog of quetiapine has been synthesized and studied for its potential as a new drug candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine is similar to that of quetiapine. The compound acts as an antagonist at various neurotransmitter receptors such as dopamine, serotonin, and histamine receptors. The compound also has an affinity for adrenergic and muscarinic receptors. The exact mechanism of action of the compound is still under investigation.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. The compound has also been shown to modulate the activity of various ion channels such as potassium channels and calcium channels. The physiological effects of the compound include sedation, antipsychotic effects, and anti-inflammatory effects.
実験室実験の利点と制限
1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has several advantages for lab experiments. The compound has high potency and selectivity for various neurotransmitter receptors, which makes it a useful tool for studying the pharmacology of these receptors. The compound also has improved efficacy and reduced side effects compared to quetiapine, which makes it a potential drug candidate for the treatment of various neurological disorders. However, the compound also has some limitations for lab experiments. The compound is difficult to synthesize and purify, which makes it expensive and time-consuming to obtain. The compound also has limited solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine. One direction is to further study the pharmacology of the compound and its potential as a drug candidate for the treatment of various neurological disorders. Another direction is to study the structure-activity relationship of the compound and its analogs to optimize its pharmacological properties. The compound can also be studied for its potential as an analgesic and anti-inflammatory agent. Furthermore, the compound can be studied for its potential as a tool for studying the pharmacology of various neurotransmitter receptors. Overall, the study of 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has the potential to lead to the development of new and improved drugs for the treatment of various neurological disorders.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized and studied for its potential as a new drug candidate for the treatment of various neurological disorders. The compound has similar pharmacological properties to quetiapine, but with improved efficacy and reduced side effects. The compound has been shown to have various biochemical and physiological effects, and has several advantages and limitations for lab experiments. The study of 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has the potential to lead to the development of new and improved drugs for the treatment of various neurological disorders.
合成法
The synthesis of 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine involves the reaction of quetiapine with 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis method has been optimized to obtain high yields and purity of the product.
科学的研究の応用
1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has been studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, bipolar disorder, and major depressive disorder. The compound has been shown to have similar pharmacological properties to quetiapine, but with improved efficacy and reduced side effects. The compound has also been studied for its potential as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2/c1-16(2)18-5-3-17(4-6-18)15-22-11-13-23(14-12-22)20-9-7-19(21)8-10-20/h3,7-10,18H,1,4-6,11-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYNBQAZICUPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4977885.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4977891.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)


![11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4978004.png)
